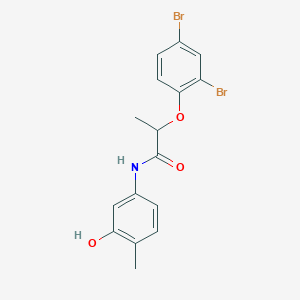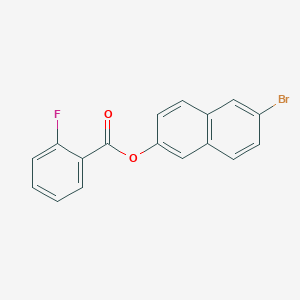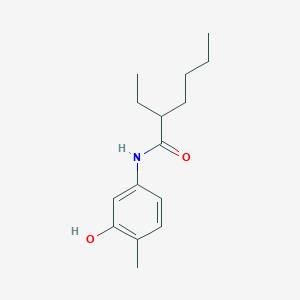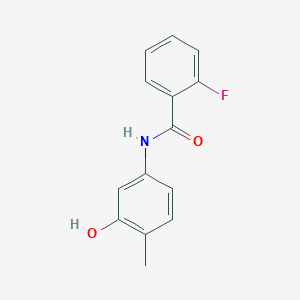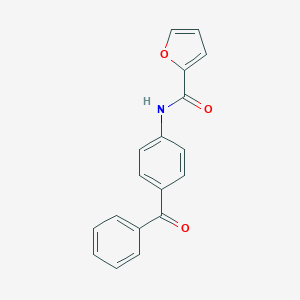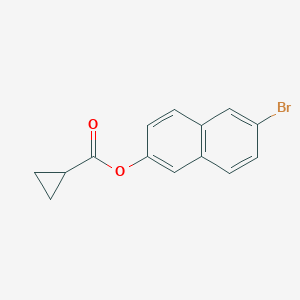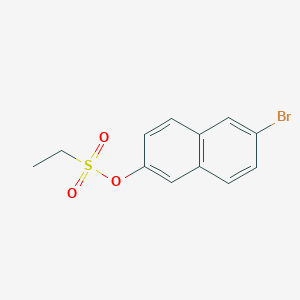
Phenyl3,4-dimethylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl3,4-dimethylbenzoate (PDMB) is a chemical compound with the molecular formula C16H14O2. It is a white crystalline powder that is used in various scientific research applications. PDMB is synthesized through a multistep process that involves the reaction of 3,4-dimethylbenzoyl chloride and phenol in the presence of a base.
作用機序
The mechanism of action of Phenyl3,4-dimethylbenzoate is not fully understood. However, it is believed that Phenyl3,4-dimethylbenzoate inhibits the activity of enzymes by binding to the active site of the enzyme. Phenyl3,4-dimethylbenzoate has been shown to form a covalent bond with the active site of acetylcholinesterase, which leads to the inhibition of its activity. Phenyl3,4-dimethylbenzoate has also been shown to inhibit the activity of tyrosinase by binding to the copper ion in the active site of the enzyme.
Biochemical and Physiological Effects:
Phenyl3,4-dimethylbenzoate has been shown to exhibit various biochemical and physiological effects. Phenyl3,4-dimethylbenzoate has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. Phenyl3,4-dimethylbenzoate has also been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Phenyl3,4-dimethylbenzoate has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. This leads to a decrease in melanin production, which can be beneficial in the treatment of hyperpigmentation.
実験室実験の利点と制限
Phenyl3,4-dimethylbenzoate has several advantages for lab experiments. It is a stable and easily synthesized compound that is readily available. Phenyl3,4-dimethylbenzoate is also a fluorescent probe, which makes it useful in biological assays. However, Phenyl3,4-dimethylbenzoate has some limitations for lab experiments. Phenyl3,4-dimethylbenzoate has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays. Phenyl3,4-dimethylbenzoate also exhibits non-specific binding to proteins, which can lead to false-positive results in some assays.
将来の方向性
There are several future directions for the use of Phenyl3,4-dimethylbenzoate in scientific research. Phenyl3,4-dimethylbenzoate can be used as a tool to study protein-ligand interactions and enzyme kinetics. Phenyl3,4-dimethylbenzoate can also be used to develop new anticancer drugs that target the activity of tyrosinase. Phenyl3,4-dimethylbenzoate can also be used to study the role of acetylcholinesterase in various neurological disorders, such as Alzheimer's disease. Further research is needed to fully understand the mechanism of action of Phenyl3,4-dimethylbenzoate and its potential applications in scientific research.
合成法
Phenyl3,4-dimethylbenzoate is synthesized through a multistep process that involves the reaction of 3,4-dimethylbenzoyl chloride and phenol in the presence of a base. The first step involves the reaction of 3,4-dimethylbenzoyl chloride with sodium methoxide to form 3,4-dimethylbenzoate. The second step involves the reaction of 3,4-dimethylbenzoate with phenol in the presence of a base to form Phenyl3,4-dimethylbenzoate. The overall reaction can be represented as follows:
3,4-dimethylbenzoyl chloride + NaOCH3 → 3,4-dimethylbenzoate + NaCl
3,4-dimethylbenzoate + phenol + base → Phenyl3,4-dimethylbenzoate + H2O
科学的研究の応用
Phenyl3,4-dimethylbenzoate is used in various scientific research applications. It is commonly used as a reagent in organic synthesis reactions. Phenyl3,4-dimethylbenzoate is also used as a fluorescent probe in biological assays. It can be used to study protein-ligand interactions and enzyme kinetics. Phenyl3,4-dimethylbenzoate has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Phenyl3,4-dimethylbenzoate has also been shown to exhibit anticancer activity.
特性
IUPAC Name |
phenyl 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-8-9-13(10-12(11)2)15(16)17-14-6-4-3-5-7-14/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNFDTRZUIQEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl3,4-dimethylbenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

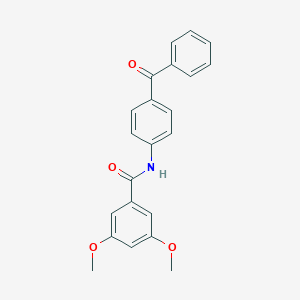
![Methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B310149.png)
![Methyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B310151.png)
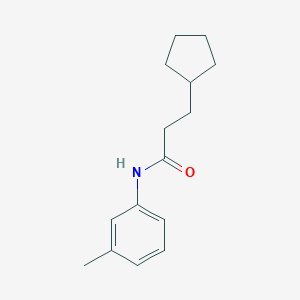
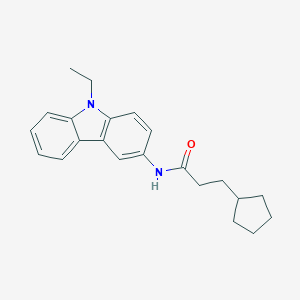
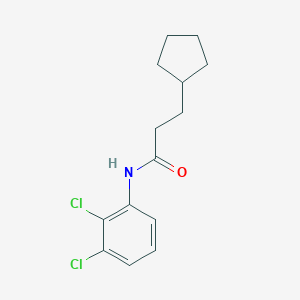
![Methyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B310156.png)
